molecular formula C12H9F3N2 B572721 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine CAS No. 1225829-49-1

5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine

Cat. No. B572721
M. Wt: 238.213
InChI Key: AKPBNZRYWFSCAI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(16)7-17-6-9/h1-7H,16H2. The SMILES string is C1=CC(=CC=C1C2=CC(=CN=C2)N)C(F)(F)F. These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.213. Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Scientific Research Applications

  • Anticancer Activity : Alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, have shown promising anticancer activity against multiple cancer cell lines, including lung, breast, prostate, and cervical cancer (Chavva et al., 2013).

  • Synthesis of Derivatives : The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives has been explored. This includes preparation and reaction studies of various derivatives, contributing to the broader understanding of pyridine chemistry (Bradiaková et al., 2009).

  • Cytotoxic Activity : Novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives exhibit cytotoxic activity against human cancer cell lines, suggesting potential for developing new cancer therapies (Kurumurthy et al., 2014).

  • Coordination Chemistry : The synthesis and characterization of trinuclear N-heterocyclic carbene–palladium(II) complexes have been studied, showing effectiveness as catalyst precursors in the Suzuki–Miyaura coupling reaction (Wang et al., 2016).

  • Antimicrobial Activity : Novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids have been synthesized and evaluated for antimicrobial activity, showing potential against various bacterial and fungal strains (Jha & Ramarao, 2017).

  • Optical Properties : Studies on the electrochemical and optical properties of a redox-active Cu(II) coordination framework incorporating tris(4-(pyridin-4-yl)phenyl)amine have been conducted, exploring its potential in developing multifunctional frameworks (Hua et al., 2013).

Future Directions

Trifluoromethylpyridines, including 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine, are expected to have many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients, and their use is expected to grow as the development of fluorinated organic chemicals becomes an increasingly important research topic .

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(16)7-17-6-9/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPBNZRYWFSCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735029
Record name 5-[4-(Trifluoromethyl)phenyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine

CAS RN

1225829-49-1
Record name 5-[4-(Trifluoromethyl)phenyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
A Visseq, A Descheemaeker, N Pinto-Pardo… - European Journal of …, 2020 - Elsevier
Mechanical Allodynia (MA), a frequent chronic pain symptom caused by innocuous stimuli, constitutes an unmet medical need, as treatments using analgesics available today are not …
Number of citations: 6 www.sciencedirect.com
H Pang - 2020 - search.proquest.com
Given the importance of amine as intermediates for fine chemicals, agrochemicals, pharmaceuticals, dyes and polymers, selective reduction of nitro-containing aromatics and …
Number of citations: 3 search.proquest.com
NR Lee - 2021 - search.proquest.com
I. In searching for a broadly applicable method for nitro group reduction in water, carbonyl iron powder (CIP) was identified as a commercially available source of Fe (0) which was …
Number of citations: 3 search.proquest.com

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